molecular formula C21H26N2O2 B067225 (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester CAS No. 183742-32-7

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Cat. No.: B067225
CAS No.: 183742-32-7
M. Wt: 338.4 g/mol
InChI Key: JCQKPXHKGNJTQQ-UHFFFAOYSA-N
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Description

  • AQ-13 free base is a drug candidate under development for the treatment of Plasmodium falciparum infections.
  • Its chemical structure resembles that of chloroquine, a 4-aminoquinoline, but with a shorter diaminoalkane side chain.
  • Notably, AQ-13 exhibits activity against chloroquine-resistant P. falciparum .
  • Preparation Methods

  • Chemical Reactions Analysis

    • The types of reactions AQ-13 undergoes are not explicitly documented.
    • Common reagents and conditions used in these reactions are currently unknown.
    • Major products formed from AQ-13 reactions have not been extensively studied.
  • Scientific Research Applications

    • AQ-13’s applications span various scientific fields:

        Chemistry: Limited information exists regarding its chemical applications.

        Biology: Research may explore its effects on cellular processes.

        Medicine: AQ-13’s potential as an antimalarial agent is of significant interest.

        Industry: Industrial applications remain undisclosed.

  • Mechanism of Action

    • The precise mechanism by which AQ-13 exerts its effects is not fully elucidated.
    • Molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    • AQ-13’s uniqueness lies in its modified side chain compared to chloroquine.
    • Similar compounds include chloroquine, quinine, and other 4-aminoquinolines.

    Properties

    IUPAC Name

    methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JCQKPXHKGNJTQQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60627676
    Record name Methyl (1,4-dibenzylpiperazin-2-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60627676
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    338.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    183742-32-7
    Record name Methyl (1,4-dibenzylpiperazin-2-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60627676
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    The piperazineacetic acid compound of formula (XXIV) employed in the synthesis above and many others in this application was synthesized as follows: Twelve milliliters (50 mmol) of N,N′-dibenzylethylene-diamine, 14 mL (100 mmol) of Et3N and 250 mL toluene were combined at 0° C., and 7 mL (50 mmol) of methyl 4-bromocrotonate (7 mL, 50 mmol) was added. The reaction was slowly warmed to room temperature, stirred for 24 hours, filtered, concentrated in vacuo to a residue and treated with 10% aqueous HCl (300 mL). The mixture was filtered again and the filtrate washed with ethyl acetate (2×100 mL). The filtrate was made basic with K2CO3 and extracted with ethyl acetate (3×150 mL). The combined extracts were washed with brine, dried over MgSO4 and concentrated in vacuo to give 13.7 g of methyl 1,4-dibenzylpiperazine-2-acetate. 1H NMR (CDCl3) δ 2.28-2.50 (m,4), 2.5-2.75 (m,4), 3.1 (bs, 1), 3.42 (d,2), 3.52 (d,1), 3.6 (s,3), 3.75 (d,1), 7.15-7.35 (m,1).
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ( XXIV )
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    50 mmol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    14 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    7 mL
    Type
    reactant
    Reaction Step Four
    Quantity
    250 mL
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods II

    Procedure details

    In toluene (250 ml), N,N′-dibenzylethylenediamine (12 ml) and triethylamine (12 ml) were dissolved, followed by the dropwise addition of methyl 3-bromocrotonate (7.0 ml) under ice cooling. The resulting mixture was stirred at room temperature for 24 hours. After the addition of triethylamine (2.0 ml), the resulting mixture was stirred at room temperature for 71 hours. The insoluble matter was filtered off and the filtrate was distilled under reduced pressure. The residue was added with 10% hydrochloric acid (300 ml) and crystals so precipitated were removed by filtration. Ethyl acetate was added to the filtrate. Potassium carbonate was added to the water layer so separated to make it alkaline. Ethyl acetate was added to the resulting mixture. The organic layer so separated was washed with saturated aqueous NaCl solution and dried over anhydrous potassium carbonate. The solvent was then distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane ethyl acetate=4:1), whereby the title compound (10.7 g, 62%) was obtained.
    Quantity
    7 mL
    Type
    reactant
    Reaction Step One
    Quantity
    12 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    250 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    12 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    2 mL
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    Methyl 4-bromocrotonate (Aldrich, 5.53 mL, 40 mmol) was added dropwise with stirring to an ice-cooled solution of triethylamine (11.15 mL, 80 mmol) and N,N′-dibenzylethylenediamine (Aldrich, 9.67 mL, 40 mmol) in toluene (200 mL). The solution was stirred with ice cooling for 1 hour, then allowed to warm gradually to room temperature and stirred 25 hours longer. The mixture was filtered through a pad of diatomaceous earth with an ethyl acetate (20 mL) rinse. The filtrate was concentrated to an oil, which was mixed with 10% aqueous HCl (240 mL). After 5 minutes, the mixture was filtered and the cake was rinsed with water (2×10 mL). The filtrate was washed with ethyl acetate (2×80 mL) and the aqueous phase was made basic (pH˜9-10) by portionwise addition of solid K2CO3 (26 g), then 25% aqueous NaOH (10 mL). The turbid mixture was extracted with ethyl acetate (3×120 mL) and the combined extracts were washed with brine (100 mL), dried (MgSO4) and concentrated under vacuum to leave the title compound as an oil (9.78 g): 1H NMR (300 MHz, CDCl3) δ ppm 2.30-2.47 (m, 4H), 2.49-2.73 (m, 4H), 3.06-3.18 (m, 1H), 3.43 (d, J=13.2 Hz, 2H), 3.53 (d, J=13.2 Hz, 1H), 3.60 (s, 3H), 3.76 (d, J=13.6 Hz, 1H), 7.14-7.36 (m, 10H); MS (DCI) m/z 339 (M+H)+.
    Quantity
    5.53 mL
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ice
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    11.15 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    9.67 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Three

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